molecular formula C10H12N2O3 B14814461 4-Cyclopropoxy-3-(methylamino)picolinic acid

4-Cyclopropoxy-3-(methylamino)picolinic acid

Cat. No.: B14814461
M. Wt: 208.21 g/mol
InChI Key: HVYKNAOJFPXXGG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylamino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(methylamino)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(methylamino)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or methylamino groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinic acid backbone.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-Cyclopropoxy-3-(methylamino)picolinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-(methylamino)picolinic acid is unique due to the presence of both a cyclopropoxy group and a methylamino group on the picolinic acid backbone

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-cyclopropyloxy-3-(methylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-11-8-7(15-6-2-3-6)4-5-12-9(8)10(13)14/h4-6,11H,2-3H2,1H3,(H,13,14)

InChI Key

HVYKNAOJFPXXGG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1C(=O)O)OC2CC2

Origin of Product

United States

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